Prostaglandin E1-d4

Übersicht

Beschreibung

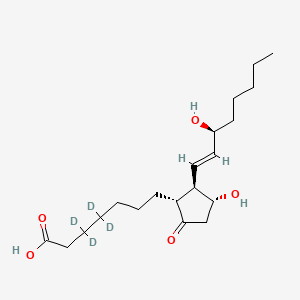

Prostaglandin E1-d4 (PGE1-d4) is a deuterium-labeled isotopologue of Prostaglandin E1 (PGE1), a bioactive lipid mediator derived from dihomo-γ-linolenic acid (DGLA). PGE1-d4 is primarily utilized as an internal standard in mass spectrometry (MS)-based assays, such as liquid chromatography/mass spectrometry (LC-MS) or gas chromatography/mass spectrometry (GC-MS), for the precise quantification of endogenous PGE1 in biological matrices . Its isotopic composition (four deuterium atoms) ensures minimal interference with the analyte’s ionization efficiency while providing distinct mass-to-charge (m/z) ratios for accurate calibration . Structurally, PGE1-d4 retains the core features of PGE1, including a cyclopentane ring, hydroxyl groups at C11 and C15, and a carboxylic acid moiety, but with deuterium substitutions that enhance stability during analytical workflows .

PGE1 itself exhibits vasodilatory, antiplatelet, and hypotensive properties and is clinically used to treat peripheral vascular diseases and neonatal ductus arteriosus . However, endogenous PGE1 levels in human plasma are exceptionally low, necessitating highly sensitive detection methods where PGE1-d4 serves as a critical reference .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Prostaglandin E1-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Prostaglandin E1-Molekül. Eine gängige Methode ist die Verwendung deuterierter Reagenzien im Syntheseprozess. So können beispielsweise deuterierte Lösungsmittel und Katalysatoren eingesetzt werden, um Wasserstoffatome an bestimmten Positionen des Moleküls durch Deuterium zu ersetzen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise in großtechnischer Synthese unter Verwendung deuterierter Ausgangsmaterialien. Der Prozess kann Schritte wie:

- Lösen von Prostaglandin E1 in einer Lösung aus Lactose und tert-Butanol.

- Einstellen und Halten des pH-Wertes mit einem organischen Säurepuffer.

- Einfrieren und Trocknen der Formulierung, um ein stabiles Produkt mit niedrigem Feuchtigkeitsgehalt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin E1-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

Substitution: Deuteriumatome können anstelle von Wasserstoffatomen substituiert werden, um markierte Analoga zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Deuterierte Reagenzien wie Deuteriumoxid und deuterierte Lösungsmittel werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene deuteriummarkierte Derivate von Prostaglandin E1, die für Forschungs- und analytische Zwecke verwendet werden .

Wissenschaftliche Forschungsanwendungen

Prostaglandin E1-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Tracer in der Massenspektrometrie und anderen analytischen Techniken eingesetzt, um Stoffwechselwege und den Arzneimittelstoffwechsel zu untersuchen.

Biologie: In Studien zur Zellsignalisierung und Rezeptorinteraktionen eingesetzt.

Medizin: Für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen und erektiler Dysfunktion untersucht.

Industrie: In der Entwicklung neuer Arzneimittel und als Referenzstandard in der Qualitätskontrolle eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an spezifische Prostaglandinrezeptoren bindet, wie z. B. EP1, EP2, EP3 und EP4. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die verschiedene physiologische Reaktionen vermitteln, darunter Vasodilatation, Hemmung der Thrombozytenaggregation und Modulation von Entzündungen. Die Bindung von this compound an diese Rezeptoren aktiviert intrazelluläre Signalwege, die zu den beobachteten biologischen Wirkungen führen .

Ähnliche Verbindungen:

Prostaglandin E2: Ähnlich in der Struktur, hat aber unterschiedliche Rezeptoraffinitäten und physiologische Wirkungen.

Prostaglandin F2α: Bekannt für seine Rolle bei der Kontraktion der glatten Muskulatur und verschiedene therapeutische Anwendungen.

Prostaglandin I2 (Prostacyclin): Hauptsächlich an der Vasodilatation und der Hemmung der Thrombozytenaggregation beteiligt

Einzigartigkeit: this compound ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und präzise analytische Studien ermöglicht. Diese Markierung macht es besonders wertvoll in Forschungsumgebungen, in denen eine genaue Quantifizierung und Verfolgung von Stoffwechselwegen erforderlich sind .

Wirkmechanismus

Prostaglandin E1-d4 exerts its effects by binding to specific prostaglandin receptors, such as EP1, EP2, EP3, and EP4. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2.1. Prostaglandin E2 (PGE2)

- Structural Differences : PGE2 differs from PGE1 by an additional double bond at C5–C6, derived from arachidonic acid instead of DGLA .

- Receptor Affinity : Both PGE1 and PGE2 bind to EP receptors (EP1–EP4), but PGE1 shows higher selectivity for EP3 (Ki = 1.1 nM) and EP4 (Ki = 2.1 nM), while PGE2 has broader affinity across EP subtypes .

- Biological Activity : PGE2 is more potent in inducing inflammation and uterine contraction, whereas PGE1 is preferred for vasodilation and platelet inhibition due to its metabolic stability in vascular tissues .

2.2. Prostaglandin A1 (PGA1)

- Metabolism : PGA1 undergoes extensive hepatic and renal metabolism (metabolic clearance rate: ~5,000 L/day in humans), contrasting with PGE1, which is primarily metabolized in the lungs (~67% pulmonary extraction) .

- Stability : PGA1 is less prone to enzymatic degradation than PGE1, making it a candidate for studying systemic effects of prostaglandins .

2.3. 15-Keto-Prostaglandin E1-d4

- Isotopic Labeling : Unlike PGE1-d4, this metabolite includes a keto group at C15 and deuterium substitutions, altering its fragmentation pattern in MS analysis .

- Applications : Used to quantify oxidative metabolites of PGE1, reflecting pathways like 15-hydroxyprostaglandin dehydrogenase activity .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties

Key Research Findings

Metabolic Stability: PGE1-d4’s deuterium labeling reduces metabolic degradation by ~20% compared to non-deuterated PGE1 in hepatic microsomal assays, enhancing its utility in tracer studies .

Receptor Binding : Despite structural similarities, PGE1-d4 and PGE2 exhibit divergent effects on vascular tone due to differences in EP receptor subtype activation .

Clinical Relevance : Misoprostol (PGE1 analogue) has 80% oral bioavailability versus <5% for PGE1, highlighting the impact of synthetic modifications on pharmacokinetics .

Biologische Aktivität

Prostaglandin E1-d4 (PGE1-d4) is a stable isotope-labeled analog of Prostaglandin E1 (PGE1), which has garnered attention for its diverse biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings related to PGE1-d4, highlighting its efficacy in various medical contexts.

Overview of this compound

PGE1-d4 is a synthetic derivative of PGE1, which is known for its vasodilatory effects and role in maintaining ductal patency in neonates with congenital heart defects. The introduction of deuterium in PGE1-d4 enhances its metabolic stability, potentially leading to prolonged biological activity compared to its non-labeled counterpart.

PGE1-d4 exerts its biological effects through interaction with specific receptors, primarily the prostaglandin E-type receptors (EP1-4) and the prostaglandin I-type receptor (IP). These receptors are widely distributed across various tissues and organs, mediating numerous physiological responses:

- Vasodilation : PGE1-d4 promotes vascular smooth muscle relaxation, leading to increased blood flow and reduced peripheral resistance.

- Inhibition of Platelet Aggregation : PGE1-d4 inhibits platelet activation and aggregation through binding to IP and EP3 receptors, which is crucial for preventing thrombosis.

- Pain Modulation : It has been shown to suppress acute pain responses, possibly by modulating inflammatory pathways.

1. Cardiovascular Applications

PGE1-d4 is particularly significant in neonatal care for maintaining ductal patency in cases of ductal-dependent congenital heart diseases. Its administration can facilitate adequate systemic and pulmonary blood flow until surgical interventions can be performed.

| Study | Population | Outcome |

|---|---|---|

| Leoni et al. (1984) | Neonates with ductal-dependent lesions | Improved ductal patency and reduced mortality rates |

| Meckler et al. (2009) | Patients undergoing cardiac surgery | Enhanced systemic circulation pre-surgery |

2. Chronic Myelogenous Leukemia (CML)

Research indicates that PGE1-d4 may target leukemic stem cells (LSCs) effectively, inhibiting their self-renewal capabilities. In a preclinical murine model, PGE1-d4 was shown to impair LSC persistence without significantly affecting normal hematopoiesis.

| Study | Model | Findings |

|---|---|---|

| Faye-Peterson et al. (2017) | Murine CML model | Reduced LSC activity via EP4 receptor modulation |

3. Pain Management

PGE1-d4's analgesic properties have been observed in various animal models. For instance, it significantly reduced pain response in formalin-induced pain models, suggesting potential applications in pain management therapies.

Case Study 1: Use in Neonates

A retrospective analysis of neonates treated with PGE1-d4 for maintaining ductal patency showed a significant reduction in mortality associated with congenital heart defects. The study highlighted the importance of timely intervention using PGE1-d4 to stabilize hemodynamic status prior to surgical correction.

Case Study 2: Chronic Pain Management

In a clinical trial assessing the efficacy of PGE1-d4 for chronic pain relief, patients reported a marked decrease in pain levels when administered the compound compared to placebo controls. This suggests that PGE1-d4 could serve as an adjunct therapy for chronic pain conditions.

Research Findings

Recent studies have elucidated various aspects of PGE1-d4's biological activity:

- Vascular Permeability : In vivo studies demonstrated that PGE1-d4 significantly increases vascular permeability, enhancing drug delivery systems in targeted therapies.

- Anti-inflammatory Effects : PGE1-d4 modulates inflammatory responses by balancing pro-inflammatory and anti-inflammatory factors, making it a candidate for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. How is Prostaglandin E1-d4 synthesized and characterized for use in pharmacological studies?

this compound is synthesized by replacing four hydrogen atoms with deuterium at specific positions in the native Prostaglandin E1 (PGE1) structure. Characterization involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. Analytical validation includes quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated analogs serving as internal standards to minimize matrix effects .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard for quantification due to its high sensitivity and specificity. For example, plasma samples fortified with PGE1-d4 require stabilization on ice during preparation to prevent degradation. When deuterated internal standards (e.g., 13,14-Dihydro this compound) are unavailable, structurally similar analogs may be used after cross-validating recovery rates and ion suppression effects .

Q. How should researchers design experiments to study the vascular effects of this compound?

Experimental designs should include dose-response studies in isolated vascular tissues (e.g., mouse aortic rings) to assess vasodilation. Control groups must account for potential batch-to-batch variability in deuterated compounds. Statistical power calculations should guide sample sizes, and outcomes must be normalized to baseline responses (e.g., pre-contraction with phenylephrine) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s receptor selectivity across studies?

Discrepancies in reported Ki values (e.g., EP3 vs. EP4 receptor affinities) may arise from differences in experimental models (e.g., transfected cell lines vs. primary cells) or buffer conditions (e.g., calcium concentration). Meta-analyses should stratify data by methodology, and orthogonal assays (e.g., cAMP accumulation for EP2/EP4, inositol phosphate for EP1) are recommended to confirm target engagement .

Q. What isotopic effects should be considered when using this compound as a tracer in metabolic studies?

Deuteration can alter metabolic stability by slowing cytochrome P450-mediated oxidation. Researchers must compare the half-life of PGE1-d4 with native PGE1 in hepatocyte assays and verify metabolite profiles via HRMS. Kinetic isotope effects (KIEs) exceeding 2.0 suggest significant metabolic divergence, requiring recalibration of pharmacokinetic models .

Q. How should investigators address batch variability in deuterated this compound for longitudinal studies?

Batch variability can be mitigated by sourcing compounds with ≥98% isotopic purity (confirmed via elemental analysis) and documenting synthesis protocols (e.g., deuterium source, reaction temperature). Inter-batch comparisons using reference standards (e.g., non-deuterated PGE1) are essential to ensure consistency in receptor binding assays .

Q. What statistical approaches are optimal for analyzing time-dependent effects of this compound in preclinical models?

Mixed-effects models are preferred for longitudinal data (e.g., platelet aggregation assays over 24 hours) to account for inter-subject variability. For non-linear responses, segmented regression or Hill equation fitting should be applied. Sensitivity analyses must address outliers arising from isotopic impurities .

Q. Methodological Guidance

- Sample Preparation : Use ice-cold buffers and protease inhibitors during tissue homogenization to preserve PGE1-d4 stability. Avoid freeze-thaw cycles .

- Data Reporting : Follow CONSORT guidelines for preclinical studies, including raw data in supplementary materials and explicit descriptions of blinding/randomization protocols .

- Ethical Compliance : For human cell-based studies, declare Institutional Review Board (IRB) approval and validate deuterated compound safety profiles under GLP conditions .

Eigenschaften

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-HKEIXBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.